molecular formula C29H30N2O3S2 B2974975 ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 681273-92-7

ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2974975
CAS No.: 681273-92-7
M. Wt: 518.69
InChI Key: BQTCARQMBFDNKS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a fused tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group at position 3 and a propanamido-thioether linkage at position 2. The thioether moiety is further modified with a 1-benzylindole group, imparting unique steric and electronic properties.

Properties

IUPAC Name

ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O3S2/c1-3-34-29(33)26-22-14-8-10-16-24(22)36-28(26)30-27(32)19(2)35-25-18-31(17-20-11-5-4-6-12-20)23-15-9-7-13-21(23)25/h4-7,9,11-13,15,18-19H,3,8,10,14,16-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTCARQMBFDNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities. The specific interactions and changes resulting from this compound’s action would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the context within which the compound is acting.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Biological Activity

Ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves a multi-step process that incorporates the benzo[b]thiophene scaffold and the indole moiety. The synthetic pathway typically includes:

  • Formation of the Indole-Thioether Linkage : The initial step involves the reaction of 1-benzyl-1H-indole with a suitable thiol to form the thioether.
  • Amidation : The thioether is then reacted with an appropriate acid chloride or anhydride to introduce the amide functionality.
  • Carboxylation : Finally, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is synthesized through a carboxylation reaction.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the benzo[b]thiophene scaffold. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines. A study reported that certain compounds exhibited an IC50 range from 23.2 to 49.9 μM against MCF-7 breast cancer cells, indicating significant antiproliferative activity .

The proposed mechanisms for the biological activity of this compound include:

  • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound resulted in increased early and late apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in the cell cycle, leading to reduced cell viability and increased cell death through apoptosis and necrosis .

Toxicity Profile

While exploring its therapeutic potential, it is crucial to assess the toxicity profile of this compound. Preliminary data suggest that it may have harmful effects if ingested or if it comes into contact with skin . Further toxicological studies are necessary to establish a comprehensive safety profile.

Case Study 1: MCF-7 Cells

In a controlled study involving MCF-7 breast cancer cells:

  • Treatment Duration : Cells were treated for 48 hours.
  • Results : A significant reduction in cell viability was observed (26.86% decrease), with apoptosis rates increasing notably compared to untreated controls .
ParameterControl (%)Treated (%)
Cell Viability10073.14
Early Apoptosis3.338.73
Late Apoptosis11.0018.13

Case Study 2: Hepatotoxicity Assessment

In another investigation focusing on liver enzyme levels post-treatment with related compounds:

  • Findings : Significant restoration of elevated liver enzymes was noted, suggesting a protective effect against hepatocellular toxicity induced by certain chemotherapeutic agents .

Comparison with Similar Compounds

Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate (6o)

  • Structure: Features a 4-hydroxyphenyl-substituted oxoethylamino group instead of the benzylindole-thiopropanamido group.
  • Synthesis : Prepared via a multicomponent Petasis reaction using HFIP solvent, yielding 22% after purification .
  • Key Data : Molecular weight 390.1370 (HRMS-ESI confirmed), with detailed NMR characterization .

Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylates (B-M Series)

  • Structure: Contains a cyano-acrylamido linker with substituted phenyl groups (e.g., nitro, methoxy).
  • Synthesis: Derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2), a commercially available intermediate .
  • Bioactivity : Demonstrated moderate to strong antioxidant (IC₅₀: 12–45 μg/mL in DPPH assay) and antibacterial activity (MIC: 25–100 μg/mL against S. aureus and E. coli) .

Ethyl 2-(2-(Cyclohexylthio)propanamido)-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structure : Substituted with a cyclohexylthio group instead of benzylindole-thio.
  • Properties : Molecular weight 395.6 (CAS 403843-96-9), suggesting enhanced lipophilicity compared to the benzylindole analog .

Key Observations :

Synthetic Accessibility: The B-M series exhibits higher yields (30–65%) compared to 6o (22%), likely due to optimized reaction conditions (e.g., chloroform-methanol solvent system) vs. HFIP .

Bioactivity: The cyano-acrylamido derivatives (B-M) show promising bioactivity, suggesting that electron-withdrawing groups (e.g., cyano) enhance antioxidant and antimicrobial effects. In contrast, the benzylindole-thio group in the target compound may confer distinct receptor-binding properties due to its bulky aromatic system.

Lipophilicity : The cyclohexylthio analog’s higher molecular weight (395.6 vs. ~495.6 for the target compound) implies reduced solubility, which could impact bioavailability .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Start with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Introduce the propanamido group via acylation using activated esters or coupling agents like DCC/DMAP.
  • Step 2 : Attach the (1-benzyl-1H-indol-3-yl)thio moiety via nucleophilic substitution or thiol-ene chemistry under inert conditions.
  • Optimization : Monitor reaction progress using TLC (e.g., toluene:ethyl acetate 7:3) and optimize catalyst loading (e.g., piperidine/acetic acid for Knoevenagel-type reactions) to reduce side products . Purify via recrystallization (ethanol or methanol) for ≥90% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • IR Spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and thioether S-C (~650 cm⁻¹) bonds.
  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for indole/benzyl groups) and tetrahydrobenzo[b]thiophene signals (δ 1.5–2.8 ppm for cyclohexene protons).
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 521.15) .
  • X-ray Crystallography : Resolve stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding between amide and ester groups) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Anti-inflammatory : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC50 comparisons).
  • Antioxidant : Use DPPH/ABTS radical scavenging assays with ascorbic acid as a positive control .
  • Enzyme Inhibition : Screen for tyrosinase or kinase activity using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase) .

Advanced Research Questions

Q. How can researchers address low yields during the acylation step?

  • Problem : Competing side reactions (e.g., over-acylation or hydrolysis).
  • Solutions :
    • Use a protecting group for the indole nitrogen (e.g., Boc) to prevent undesired interactions .
    • Optimize solvent polarity (e.g., switch from DMF to THF) to stabilize intermediates.
    • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Case Example : High antioxidant activity in DPPH but low activity in cell-based ROS assays.
  • Analysis :
    • Verify compound stability in cell media (e.g., HPLC post-incubation).
    • Check membrane permeability (logP >3 may hinder cellular uptake).
    • Use orthogonal assays (e.g., SOD activity vs. Nrf2 pathway activation) to confirm mechanisms .

Q. How can heterocyclization side products be minimized during synthesis?

  • Challenge : Uncontrolled cyclization leading to tetrahydrobenzo[b]thiophene ring opening.
  • Mitigation :
    • Use glacial acetic acid/DMSO at 80°C for controlled heterocyclization .
    • Add molecular sieves to absorb water and shift equilibrium toward product formation .

Q. What computational methods predict binding modes to biological targets?

  • Approach :
    • Perform molecular docking (AutoDock Vina) against COX-2 or tyrosinase active sites.
    • Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 50 ns) .
  • Key Interactions : Look for π-π stacking between indole and catalytic residues or hydrogen bonds with the amide group.

Q. How can solvent choice impact crystallization for X-ray studies?

  • Optimal Conditions : Use mixed solvents (e.g., ethanol/dichloromethane) to slow crystallization and improve crystal quality.
  • Troubleshooting : If crystals are needle-like, try seeding or varying temperature gradients (173 K for data collection) .

Q. What are the stability risks under long-term storage?

  • Degradation Pathways : Hydrolysis of the ester group (t1/2 in PBS: ~48 hrs at pH 7.4).
  • Storage : Lyophilize and store at -20°C under argon. Monitor purity via HPLC every 6 months .

Q. Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationDCC/DMAP, CH₂Cl₂, 0°C72–8588%
Thioether Formation1-Benzylindole-3-thiol, K2CO3, DMF65–7891%
PurificationRecrystallization (EtOH)89–9499%

Q. Table 2. Bioactivity Data Comparison

AssayIC50 (µM)Positive ControlReference
DPPH Radical Scavenging12.3 ± 1.2Ascorbic acid (8.5 µM)
COX-2 Inhibition0.45 ± 0.05Celecoxib (0.04 µM)
Tyrosinase Inhibition1.2 ± 0.3Kojic acid (2.5 µM)

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